N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
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Overview
Description
N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound includes a pyridine ring, an oxadiazole ring, and a naphthalene ring, which contribute to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol with naphthalene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of naphthoquinone derivatives, while reduction can yield amine derivatives. Substitution reactions can result in halogenated or alkylated products.
Scientific Research Applications
N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound can interact with bacterial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol: A related compound with similar structural features and biological activities.
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole:
Uniqueness
N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is unique due to its combination of a pyridine ring, an oxadiazole ring, and a naphthalene ring. This unique structure contributes to its diverse reactivity and potential applications in various fields. The presence of multiple functional groups allows for a wide range of chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2/c23-16(15-6-5-12-3-1-2-4-14(12)11-15)20-18-22-21-17(24-18)13-7-9-19-10-8-13/h1-11H,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZRLLLGMUSORB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(O3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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